1,2-Dibromo-4-(trifluoromethoxy)benzene

Description

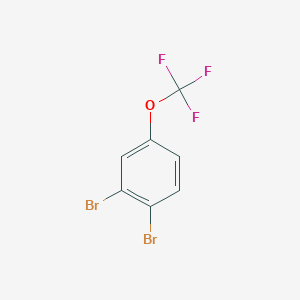

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWYCVQUIRYXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1682-06-0 | |

| Record name | 1682-06-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Dibromo 4 Trifluoromethoxy Benzene and Its Precursors

Direct Bromination Approaches to the Benzene (B151609) Core

Direct bromination of an unsubstituted or monosubstituted benzene ring is a fundamental electrophilic aromatic substitution reaction. However, achieving a specific dibromination pattern, such as the 1,2-disubstitution required for the target molecule's backbone, can be challenging due to the directing effects of the substituents.

When trifluoromethoxybenzene is subjected to direct bromination, the trifluoromethoxy group (-OCF3) directs incoming electrophiles to the ortho and para positions. google.com This directing effect, despite the group's deactivating nature, makes it unsuitable for directly synthesizing meta-substituted products. google.com Therefore, direct bromination of trifluoromethoxybenzene would primarily yield 2-bromo-1-(trifluoromethoxy)benzene and 4-bromo-1-(trifluoromethoxy)benzene, not the desired 1,2-dibromo isomer.

To overcome these regiochemical hurdles, synthetic chemists often employ "auxiliary" functional groups that can direct the bromination to the desired positions and are subsequently removed or transformed. google.com For instance, an amino group, being a strong activating and ortho, para-director, can be used to control the position of bromination. google.comgoogle.com

| Brominating Agent | Substrate | Conditions | Products | Selectivity Issues |

| Br₂ in Acetic Acid | Trifluoromethoxybenzene | Weak acid medium | Mixture of ortho and para isomers | Low selectivity for a single isomer google.com |

| N-Bromosuccinimide (NBS) | Trifluoromethoxybenzene | Highly acidic medium | Mixture of isomers | Unsatisfactory selectivity google.com |

| Bromine | 4-(Trifluoromethoxy)aniline (B150132) | Dichloromethane (B109758), Water | 2,6-dibromo-4-(trifluoromethoxy)aniline | High yield for the 2,6-isomer google.com |

Strategies for Introducing the Trifluoromethoxy Group

The trifluoromethoxy group is a valuable substituent in medicinal and agricultural chemistry, imparting unique properties such as increased metabolic stability and lipophilicity. Its introduction onto an aromatic ring is a key step in the synthesis of 1,2-dibromo-4-(trifluoromethoxy)benzene.

One common strategy involves the trifluoromethylation of a corresponding phenol (B47542). This transformation can be achieved using various reagents. For example, the reaction of a phenol with carbon tetrachloride and hydrogen fluoride (B91410) under pressure has been a classical method. More modern and milder methods are continuously being developed.

The direct use of a trifluoromethoxide anion (CF₃O⁻) source is another viable approach. These reagents can displace a leaving group, such as a halide, on the aromatic ring. However, the generation and use of trifluoromethoxide anions can be challenging due to their reactivity and the stability of the precursors.

A notable method for synthesizing a key precursor, 4-(trifluoromethoxy)aniline, involves the high-pressure reaction of an aminophenol derivative. guidechem.com Another approach starts from trifluoromethoxybenzene itself, which can be synthesized by the fluorination of a chlorinated precursor derived from benzaldehyde. google.com

Multi-step Synthetic Routes from Simpler Aromatic Precursors

Given the challenges of direct substitution, multi-step synthetic pathways are generally required to produce this compound with high purity. A plausible retrosynthetic analysis suggests that a key intermediate could be a suitably substituted aniline (B41778), which allows for the introduction of bromine atoms via a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org

A potential synthetic route is outlined below:

Nitration of Trifluoromethoxybenzene: The synthesis can commence with the nitration of trifluoromethoxybenzene. This reaction yields a mixture of ortho and para isomers, with the para isomer, 1-nitro-4-(trifluoromethoxy)benzene (B1297537), being the major product. google.com

Reduction to Aniline: The nitro group of 1-nitro-4-(trifluoromethoxy)benzene is then reduced to an amino group to form 4-(trifluoromethoxy)aniline. This reduction can be effectively carried out using iron in the presence of hydrochloric acid. google.com

Dibromination of the Aniline: The resulting 4-(trifluoromethoxy)aniline can be dibrominated. The strong activating effect of the amino group directs the two bromine atoms to the positions ortho to it, yielding 2,6-dibromo-4-(trifluoromethoxy)aniline. google.com This reaction can be performed using bromine in a biphasic system of dichloromethane and water. google.com

Deamination and Bromination (Sandmeyer Reaction): The final step would involve the conversion of the amino group in a dibrominated aniline precursor to a bromine atom. A standard approach is the Sandmeyer reaction, where the amine is first converted to a diazonium salt, which is then treated with a copper(I) bromide catalyst. wikipedia.orgnih.gov For the synthesis of the target compound, a different precursor, such as 2-bromo-4-(trifluoromethoxy)aniline, would be required. This could potentially be synthesized through a controlled monobromination of 4-(trifluoromethoxy)aniline, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Trifluoromethoxybenzene | Conc. H₂SO₄, Conc. HNO₃, 0-35°C | 1-Nitro-4-(trifluoromethoxy)benzene google.com |

| 2 | 1-Nitro-4-(trifluoromethoxy)benzene | Iron, Conc. HCl, Methanol, 60-65°C | 4-(Trifluoromethoxy)aniline google.com |

| 3 | 4-(Trifluoromethoxy)aniline | Bromine, Dichloromethane, Water, 40°C | 2,6-Dibromo-4-(trifluoromethoxy)aniline google.com |

Regioselective Synthesis Considerations in Dibrominated and Trifluoromethoxylated Benzenes

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the benzene ring. libretexts.org In the context of synthesizing this compound, the directing effects of both the bromine atoms and the trifluoromethoxy group must be carefully considered.

The trifluoromethoxy group (-OCF₃) is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is an ortho, para-director because of the lone pairs on the oxygen atom that can be donated to the ring through resonance. google.com Similarly, bromine is also a deactivating, ortho, para-director.

When multiple substituents are present, their combined effects determine the position of subsequent reactions. In a molecule like 1-bromo-4-(trifluoromethoxy)benzene, a potential precursor, the introduction of a second bromine atom would be directed to the positions ortho to the trifluoromethoxy group (positions 3 and 5) and ortho and para to the bromine atom (positions 2 and 6, with position 4 already occupied). The interplay between these directing effects can often lead to a mixture of isomers, necessitating careful reaction design and purification steps to isolate the desired product. The use of blocking groups or a multi-step sequence involving an aniline precursor, as described previously, is a common strategy to achieve high regioselectivity in such complex syntheses. libretexts.org

Chemical Reactivity and Mechanistic Investigations of 1,2 Dibromo 4 Trifluoromethoxy Benzene

Cross-Coupling Reaction Pathways

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. 1,2-Dibromo-4-(trifluoromethoxy)benzene serves as a valuable substrate for these transformations, with the potential for selective mono- or di-functionalization. The differing electronic environments of the two bromine atoms—one ortho and one meta to the electron-withdrawing trifluoromethoxy group—can be exploited to control regioselectivity.

The Sonogashira coupling is a robust method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex, often with a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, a sequential coupling is conceivable. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org When two identical halides are present, the more electrophilic C-Br bond, which is more susceptible to oxidative addition to the Pd(0) center, is expected to react preferentially. libretexts.org The strong electron-withdrawing nature of the -OCF₃ group enhances the electrophilicity of the aromatic ring, making the C-Br bonds more reactive towards oxidative addition compared to non-activated aryl bromides. Selective mono-alkynylation can often be achieved by controlling stoichiometry and reaction conditions, followed by a second coupling to introduce a different alkyne, leading to unsymmetrically substituted products.

Table 1: Representative Conditions for Sonogashira Coupling

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Provides the active Pd(0) species for the catalytic cycle. libretexts.org |

| Co-catalyst | CuI | Activates the terminal alkyne by forming a copper(I) acetylide. wikipedia.org |

| Base | Et₃N, piperidine, DIPA | Neutralizes the HX by-product and facilitates alkyne deprotonation. |

| Solvent | THF, DMF, Toluene | Solubilizes reactants and influences reaction kinetics. lucp.net |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | The C(sp) coupling partner. |

| Temperature | Room Temperature to 100 °C | Depends on the reactivity of the specific aryl bromide and alkyne. |

This table presents generalized conditions and may require optimization for the specific substrate.

The Suzuki-Miyaura reaction is a widely used cross-coupling method that forms C-C bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org It is favored for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing by-products. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.org

Similar to the Sonogashira coupling, this compound can undergo selective mono- or di-arylation/vinylation depending on the reaction conditions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity, especially when coupling challenging substrates. nih.gov This methodology allows for the synthesis of complex biaryl and styrenyl derivatives containing the trifluoromethoxybenzene core.

Table 2: Key Components in Suzuki-Miyaura Coupling

| Component | Example | Role in Reaction |

|---|---|---|

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, SPhos, XPhos, CataXCium A | Stabilizes the Pd center and modulates its reactivity. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Organoboron Reagent | Arylboronic acids, Alkenyltrifluoroborates | The nucleophilic coupling partner. nih.gov |

| Solvent | Toluene/H₂O, Dioxane, THF | Provides the medium for the biphasic or homogeneous reaction. |

This table presents generalized conditions and may require optimization for the specific substrate.

Beyond Sonogashira and Suzuki reactions, other cross-coupling methods can be applied to this compound:

Stille Coupling: This reaction couples the aryl bromide with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.org It is highly versatile with broad functional group tolerance. organic-chemistry.org However, the toxicity of organotin compounds is a significant drawback. libretexts.org The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Heck Coupling: This palladium-catalyzed reaction forms a C-C bond between the aryl bromide and an alkene, typically resulting in a substituted styrene (B11656) derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine (primary or secondary), providing access to substituted anilines.

Hiyama Coupling: This involves the coupling of organosilanes with organohalides, activated by a fluoride (B91410) source.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgphiladelphia.edu.jo These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In this compound, the trifluoromethoxy group is a potent electron-withdrawing substituent. Its position relative to the two bromine atoms is critical for SNAr reactivity:

Bromine at C-2: This atom is ortho to the -OCF₃ group. A nucleophilic attack at this position generates a Meisenheimer complex where the negative charge can be delocalized onto the electronegative oxygen of the trifluoromethoxy group, providing significant stabilization. This position is therefore activated for SNAr.

Bromine at C-1: This atom is meta to the -OCF₃ group. A nucleophilic attack here does not allow for resonance stabilization of the negative charge by the trifluoromethoxy group. libretexts.orgphiladelphia.edu.jo Consequently, this position is considered deactivated towards the SNAr mechanism.

Therefore, SNAr reactions on this substrate are expected to proceed with high regioselectivity, with the nucleophile preferentially replacing the bromine atom at the C-2 position. Common nucleophiles for this reaction include alkoxides, thiolates, and amines.

Electrophilic Substitution Patterns and Selectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The substituents already present on the ring dictate the rate and regioselectivity of the reaction. In this compound:

Trifluoromethoxy (-OCF₃) group: Strongly deactivating due to its powerful inductive electron withdrawal (-I effect), and it directs incoming electrophiles to the meta position.

Bromine (-Br) atoms: Deactivating due to their inductive effect but are ortho, para-directors because of resonance donation from their lone pairs.

The molecule has two unsubstituted positions: C-5 and C-6. The directing effects are as follows:

The -OCF₃ group at C-4 directs to C-5 (meta).

The -Br at C-1 directs to C-6 (para) and C-5 (ortho).

The -Br at C-2 directs to C-6 (ortho).

All three substituents are deactivating, making further electrophilic substitution challenging and likely requiring harsh reaction conditions. The directing effects converge on positions C-5 and C-6. While a complex mixture might be possible, the powerful meta-directing influence of the -OCF₃ group, combined with the ortho-directing effect from the C-1 bromine, may favor substitution at the C-5 position. However, steric hindrance could also play a significant role in determining the final product distribution.

Aryne Chemistry and Cycloaddition Reactions Involving Trifluoromethoxybenzene Derivatives

1,2-Dihaloarenes are excellent precursors for the generation of arynes, which are highly reactive intermediates containing a formal triple bond within the aromatic ring. tcichemicals.com Treatment of this compound with a strong, non-nucleophilic base (e.g., n-butyllithium or lithium diisopropylamide) at low temperatures can induce an elimination reaction to form 4-(trifluoromethoxy)benzyne .

This reactive intermediate is not isolated but is trapped in situ with various reagents. Its strained triple bond makes it a potent electrophile and dienophile. nih.gov

Cycloaddition Reactions: 4-(Trifluoromethoxy)benzyne can undergo [4+2] cycloaddition reactions with dienes such as furan (B31954) or cyclopentadiene (B3395910) to form complex bicyclic structures. rsc.org

Nucleophilic Addition: It can be trapped by nucleophiles, leading to the formation of disubstituted benzene (B151609) derivatives.

1,3-Dipolar Cycloadditions: Reactions with 1,3-dipoles like azides can produce triazoles. nih.gov

The trifluoromethoxy substituent influences the electronic properties of the aryne, affecting its reactivity and the regioselectivity of subsequent addition reactions. This pathway provides a powerful method for synthesizing highly functionalized aromatic compounds that are otherwise difficult to access. d-nb.info

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethoxy)benzyne |

| Phenylacetylene |

| Trimethylsilylacetylene |

| Furan |

| Cyclopentadiene |

| n-Butyllithium |

| Lithium diisopropylamide (LDA) |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Triphenylphosphine |

| Potassium carbonate |

| Copper(I) iodide |

Derivatization Strategies for Functional Group Transformations

The two bromine atoms in this compound are positioned ortho to each other, leading to potential regioselectivity challenges in their functionalization. The electronic influence of the para-trifluoromethoxy group, a moderately deactivating and meta-directing substituent, further complicates predictions of reactivity in electrophilic aromatic substitution, though it is less influential in the more common nucleophilic and cross-coupling reactions of the aryl bromides.

Hypothetical derivatization strategies would likely focus on well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These methods are renowned for their functional group tolerance and ability to form carbon-carbon and carbon-nitrogen bonds, respectively.

Another plausible approach involves metallation, such as lithium-halogen exchange, to generate an organometallic intermediate. This intermediate could then be quenched with various electrophiles to introduce a wide range of functional groups.

It is important to note that the following tables are illustrative, based on general principles of organic synthesis and the reactivity of similar compounds, as specific research findings for this compound are not presently documented in scientific literature.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl |

| Stille | Organostannane | PdCl₂(PPh₃)₂ | - | Biaryl/Vinylarene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Arylamine |

Table 2: Hypothetical Lithiation and Electrophilic Quench

| Reagent | Electrophile | Product Type |

| n-BuLi | CO₂ | Carboxylic acid |

| n-BuLi | DMF | Aldehyde |

| n-BuLi | R-Br | Alkylated arene |

The successful implementation of these strategies would depend on careful optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, to achieve the desired regioselectivity and yield. The steric hindrance and electronic effects of the substituents would play a crucial role in determining the outcome of these transformations.

Applications of 1,2 Dibromo 4 Trifluoromethoxy Benzene As a Building Block in Complex Organic Synthesis

Precursors in Medicinal Chemistry Research Synthesis (excluding biological activity/drug discovery)

In the realm of medicinal chemistry research, the synthesis of novel heterocyclic scaffolds is a cornerstone for the development of new therapeutic agents. 1,2-Dibromo-4-(trifluoromethoxy)benzene serves as a key starting material for the generation of precursors to complex heterocyclic systems, such as phenothiazines. The trifluoromethoxy group is of particular interest as it can enhance metabolic stability and lipophilicity of potential drug candidates. beilstein-journals.org

The synthesis of trifluoromethoxy-substituted phenothiazines can be envisaged through a multi-step sequence starting from this compound. A crucial step in this process is the formation of a diarylamine precursor. This can be achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination. wikipedia.org In a hypothetical synthetic route, one of the bromine atoms of this compound could be selectively displaced by an appropriately substituted aniline (B41778) derivative. The resulting brominated diarylamine can then undergo intramolecular cyclization, often facilitated by a catalyst, to form the tricyclic phenothiazine (B1677639) core. The presence of the remaining bromine atom on the phenothiazine scaffold allows for further functionalization, adding to the molecular diversity of the synthesized compounds.

A plausible, though not explicitly documented, pathway to a trifluoromethoxy-substituted phenothiazine could involve the initial conversion of this compound to a corresponding aminothiophenol derivative. This intermediate could then be condensed with a suitable partner to construct the phenothiazine skeleton, a strategy that has been successfully employed for other trifluoromethyl-substituted analogues. google.com

Table 1: Representative Reaction Conditions for C-N Coupling Reactions

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Ullmann Condensation | CuI | Phenanthroline | K2CO3 | N-Methylpyrrolidone (NMP) | >180 |

| Buchwald-Hartwig Amination | Pd(OAc)2 or Pd2(dba)3 | BINAP, XPhos, etc. | NaOtBu, Cs2CO3 | Toluene, Dioxane | 80-120 |

Intermediates in Agrochemical Research Compound Development (excluding specific uses/efficacy)

The trifluoromethoxy group is a prevalent feature in modern agrochemicals due to its ability to impart favorable properties. beilstein-journals.orgresearchgate.net this compound is a versatile intermediate in the development of novel agrochemical compounds. Its two bromine atoms can be selectively functionalized to introduce a variety of pharmacophores, leading to the generation of libraries of compounds for screening.

For instance, the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline, a known intermediate for the fungicide thifluzamide, highlights the importance of the trifluoromethoxy-aniline scaffold in agrochemical research. google.comchemicalbook.com While this specific compound has a different substitution pattern, it underscores the value of brominated trifluoromethoxy-benzene derivatives. Starting from this compound, a selective amination reaction could yield a monoamino-dibromo derivative. This intermediate could then be further elaborated through coupling reactions at the remaining bromine positions to construct a diverse range of potential agrochemical scaffolds.

The development of novel pyrimidine-based fungicides often involves the incorporation of trifluoromethyl or trifluoromethoxy groups to enhance their efficacy. nih.gov this compound can serve as a precursor to trifluoromethoxy-substituted phenyl derivatives that can be incorporated into these heterocyclic systems.

Table 2: Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| p-Trifluoromethoxyaniline | Sodium bromide, 35% Hydrogen peroxide | Temperature control between 50-55 °C | 2,6-Dibromo-4-(trifluoromethoxy)aniline | chemicalbook.com |

Construction of Advanced Organic Molecular Structures

The construction of complex, non-polymeric organic molecules often relies on the strategic use of functionalized building blocks. This compound, with its two reactive bromine atoms, is an ideal substrate for a variety of cross-coupling reactions to build intricate molecular frameworks, such as biaryls and carbazoles.

Biaryl moieties are common structural motifs in many organic materials and pharmaceutically relevant molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between aryl groups. nih.gov this compound can undergo sequential or double Suzuki-Miyaura couplings with arylboronic acids to generate complex, non-symmetrical biaryl and terphenyl derivatives. The trifluoromethoxy group in these structures can influence their conformational preferences and electronic properties. beilstein-journals.orgresearchgate.net

Carbazole derivatives are another important class of compounds with applications in materials science and medicinal chemistry. A common synthetic route to carbazoles involves the palladium-catalyzed intramolecular C-N bond formation of a 2-amino-2'-halobiphenyl precursor. This compound can be utilized in a two-step process to construct trifluoromethoxy-substituted carbazoles. First, a selective amination reaction, such as a Buchwald-Hartwig amination, with an appropriate aniline derivative would yield the 2-amino-2'-bromobiphenyl intermediate. Subsequent intramolecular cyclization, often catalyzed by palladium, would then afford the desired carbazole. beilstein-journals.orgnih.gov

Table 3: Palladium-Catalyzed Biaryl Synthesis via Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)2 | K3PO4 | Not specified | Good |

| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd2(dba)3 | K3PO4 | THF | Up to 99 |

Synthesis of Polyaromatic Systems and Fused Ring Structures

The synthesis of polyaromatic hydrocarbons (PAHs) and fused heterocyclic systems is a significant area of research, driven by their applications in organic electronics and materials science. This compound provides a valuable entry point to these complex structures through various annulation and cyclization strategies.

Palladium-catalyzed annulation reactions are a powerful method for the construction of fused ring systems. For example, the reaction of 1,2-diborylarenes with 1-bromo-2-[(Z)-2-bromoethenyl]arenes can produce multisubstituted naphthalenes and fused phenanthrenes. nih.govresearchgate.net this compound can be converted into the corresponding 1,2-diboryl-4-(trifluoromethoxy)benzene intermediate. This diborylated compound can then undergo a double-cross-coupling reaction with a suitable di-bromo-alkene partner to construct a trifluoromethoxy-substituted polyaromatic framework.

The synthesis of dibenzofurans, another important class of fused heterocycles, can be achieved through the palladium-catalyzed cyclization of diaryl ethers. A synthetic strategy towards a trifluoromethoxy-substituted dibenzofuran (B1670420) could involve an initial Ullmann condensation or Buchwald-Hartwig etherification of this compound with a phenol (B47542) to form a 2-bromo-2'-hydroxybiphenyl derivative. Subsequent intramolecular C-O bond formation, catalyzed by palladium, would then yield the dibenzofuran ring system. nih.gov

Table 4: Synthesis of Fused Ring Systems

| Target System | Key Reaction | Starting Material Precursor | Catalyst | General Conditions |

|---|---|---|---|---|

| Fused Phenanthrenes | Palladium-catalyzed Annulation | 1,2-Diborylarenes | [Pd2(dba)3]/SPhos | Aqueous Cs2CO3, THF, 80 °C |

| Dibenzofurans | Palladium-catalyzed Cyclization | o-Iodophenols and Silylaryl Triflates | Pd(OAc)2 | CsF, Acetonitrile (B52724)/Toluene |

Exploration in Materials Science Research

Design and Synthesis of Derivatives for Liquid Crystalline Materials Research

The trifluoromethoxy group is a key substituent in the design of novel liquid crystalline materials. Its incorporation into calamitic (rod-like) molecules can significantly impact their mesomorphic behavior, including the induction and stability of nematic and smectic phases. tandfonline.comtcichemicals.com The design strategy often involves creating molecules with a rigid core, flexible terminal chains, and specific polar groups to control the intermolecular interactions that drive liquid crystal formation.

Derivatives of 1,2-Dibromo-4-(trifluoromethoxy)benzene can be synthesized to create such calamitic structures. For instance, the bromine atoms can be replaced with various aromatic or alicyclic rings through Suzuki or Sonogashira coupling reactions to extend the rigid core. The trifluoromethoxy group, acting as a polar terminal group, can enhance the dielectric anisotropy of the resulting liquid crystal, a crucial parameter for display applications.

Research on analogous compounds has shown that the length of the rigid core has a significant effect on the induction of the smectic A (SmA) phase, a more ordered liquid crystalline phase compared to the nematic phase. tandfonline.com For example, in binary mixtures of compounds with positive and negative dielectric anisotropies, the presence of a -OCF3 group can promote the formation of an induced SmA phase. tandfonline.com The length of the terminal alkyl chains also plays a role, although it is considered to have a lesser influence than the core structure. tandfonline.com

A general synthetic route to a potential liquid crystal derivative starting from this compound could involve a Sonogashira coupling with a terminal alkyne-substituted biphenyl (B1667301) unit. This would create a tolane-based structure, which is a common core for liquid crystalline materials. The remaining bromine atom could then be further functionalized or replaced with hydrogen.

| Property | Value |

| Phase Transition | Temperature (°C) |

| Crystal to Nematic | Varies with derivative structure |

| Nematic to Isotropic | Varies with derivative structure |

The phase transition temperatures are highly dependent on the specific molecular structure of the derivative.

Investigation of Derivatives for Advanced Optical and Electrical Properties in Materials

The trifluoromethoxy group in derivatives of this compound plays a crucial role in tuning their optical and electrical properties. The high electronegativity of fluorine atoms can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule, which in turn affects its absorption and emission characteristics. mdpi.com

For instance, the introduction of fluorine-containing groups can lead to a blue shift in the emission spectra of conjugated polymers. researchgate.net This is attributed to the electron-withdrawing nature of the fluorine atoms, which can alter the electronic structure of the polymer backbone.

The photophysical properties of anthracene (B1667546) derivatives, for example, are significantly influenced by the nature of their substituents. mdpi.com While direct studies on anthracene derivatives of this compound are not prevalent, research on similar structures suggests that the -OCF3 group would likely influence the emission spectra and quantum yields. The large Stokes shift observed in some fluorinated derivatives indicates a significant difference between the electronic ground and excited states. mdpi.com

In terms of electrical properties, the introduction of fluorine substituents can increase the dipole moment of a molecule. nih.gov This can be advantageous in materials for applications such as ferroelectric liquid crystals. The addition of fluorine atoms has been shown to increase the temperature at which ferroelectric order appears in certain liquid crystal phases. nih.gov

| Derivative Type | Potential Optical Property | Potential Electrical Property |

| Polymer with -OCF3 side chain | Blue-shifted emission | Increased dipole moment |

| Small molecule with -OCF3 | Tunable fluorescence | Enhanced dielectric anisotropy |

Role in the Development of Polymers and Conjugated Systems for Electronic Applications

This compound is a potential monomer for the synthesis of novel conjugated polymers for electronic applications. The two bromine atoms allow for its participation in various polymerization reactions, such as Suzuki and Stille coupling, to form polymer chains. rsc.org The trifluoromethoxy group can enhance the solubility and processability of the resulting polymers, which is a significant advantage for device fabrication.

Conjugated polymers are of great interest for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). kennesaw.edu The electronic properties of these polymers can be tuned by modifying their chemical structure, for example, by incorporating electron-donating or electron-withdrawing groups. The -OCF3 group is a strong electron-withdrawing group, and its incorporation into a polymer backbone can influence the polymer's charge transport characteristics.

The synthesis of conjugated polymers often involves the reaction of a di-halogenated monomer with a di-boronic acid or di-stannane monomer. In this context, this compound could be polymerized with a variety of comonomers to create a range of donor-acceptor copolymers with tailored optoelectronic properties. For example, copolymerization with an electron-donating monomer could lead to a material with a narrow bandgap, which is desirable for OPV applications.

Research on polymers containing biphenylene (B1199973) vinylene units has shown that the introduction of alkoxy side chains can improve solubility and lead to materials with promising optical properties for optoelectronic devices. researchgate.net Similarly, the trifluoromethoxy group in polymers derived from this compound would be expected to impart beneficial properties.

Structure-Property Relationships in Novel Materials Derived from the Compound

In the context of polymers, the regularity of the polymer chain and the nature of the comonomer units are crucial. The steric hindrance between monomer units can affect the planarity of the polymer backbone, which in turn influences the extent of π-conjugation and, consequently, the electronic properties. rsc.org The choice of linking group, such as an ester or an imine, can also affect the conformational flexibility and mesomorphic behavior of the resulting molecules. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand these structure-property relationships at a molecular level. nih.gov These calculations can provide insights into molecular geometry, dipole moments, and frontier molecular orbital energies (HOMO and LUMO), which can be correlated with experimentally observed properties.

| Structural Feature | Impact on Property |

| Trifluoromethoxy Group | Influences polarity, dielectric anisotropy, and electronic energy levels. |

| Rigid Core Length | Affects liquid crystal phase stability and transition temperatures. tandfonline.com |

| Terminal Chain Length | Modulates intermolecular interactions and melting points. tandfonline.com |

| Linking Groups | Determines conformational flexibility and can impact mesophase type. nih.gov |

Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1,2-dibromo-4-(trifluoromethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum is expected to reveal the signals corresponding to the three aromatic protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as distinct signals, likely complex multiplets, because of spin-spin coupling between them. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the trifluoromethoxy group.

¹³C NMR: The ¹³C NMR spectrum would show seven distinct signals, one for each of the six aromatic carbons and one for the trifluoromethoxy carbon. The carbon attached to the trifluoromethoxy group and the carbons bonded to the bromine atoms would exhibit characteristic chemical shifts. The trifluoromethoxy carbon signal would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential characterization tool. It is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of this signal provides a sensitive probe of the electronic environment. For instance, the ¹⁹F NMR chemical shift for the related compound trifluoromethylbenzene is approximately -63.2 ppm.

While specific, experimentally verified spectral data for this compound is not widely published, the expected characteristics can be predicted based on established principles and data from analogous structures.

Table 1: Predicted NMR Spectroscopic Data for this compound (Note: These are predicted values based on spectroscopic principles and data from analogous compounds. Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | 3 distinct signals (e.g., d, dd) | Aromatic region; specific shifts and coupling constants depend on the precise electronic effects. |

| ¹³C | 100 - 150 (Aromatic C) | 6 distinct signals | Chemical shifts influenced by Br and OCF₃ substituents. |

| ~120 (CF₃) | Quartet (q) | Characteristic signal for the trifluoromethoxy carbon, split by three fluorine atoms. | |

| ¹⁹F | -58 to -65 | Singlet (s) | A single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. |

Mass Spectrometry (MS) Techniques (e.g., ESI-TOF, GC-MS) for Structural Elucidation

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating and identifying components in a mixture.

For this compound (molar mass: 319.90 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern of the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks: the M⁺ peak (containing two ⁷⁹Br atoms), the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br), and the M+4 peak (containing two ⁸¹Br atoms), in an approximate intensity ratio of 1:2:1.

Electron ionization (EI) would likely cause fragmentation, providing structural clues. Expected fragmentation pathways could include the loss of a bromine atom, a trifluoromethyl radical (•CF₃), or a trifluoromethoxy radical (•OCF₃).

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Ion | Significance |

| ~320 | [C₇H₃Br₂F₃O]⁺ | Molecular ion (M⁺) cluster, showing characteristic 1:2:1 isotope pattern for two Br atoms. |

| ~241 | [C₇H₃BrF₃O]⁺ | Loss of one bromine atom [M-Br]⁺. |

| ~251 | [C₇H₃Br₂O]⁺ | Loss of a trifluoromethyl radical [M-CF₃]⁺. |

| ~162 | [C₇H₃F₃O]⁺ | Loss of two bromine atoms [M-2Br]⁺. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If this compound can be obtained as a single crystal of sufficient quality, this technique could provide exact bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the construction of an electron density map, from which the atomic positions can be determined. Such an analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the trifluoromethoxy group relative to the plane of the ring.

Currently, there is no publicly available crystal structure data for this compound in the primary scientific literature or crystallographic databases.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating compounds from a mixture and assessing purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of this compound.

Gas Chromatography (GC): Given its reported boiling point of 78-79°C at 10 mmHg, this compound is sufficiently volatile and thermally stable for GC analysis. In this technique, the compound is vaporized and passed through a column with a carrier gas. Its retention time—the time taken to exit the column—is a characteristic property under specific conditions (e.g., column type, temperature program, gas flow rate). Purity is determined by integrating the area of the peak corresponding to the compound, with commercial batches often reporting purities of 97% or higher by GC. GC is also an effective method for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, using a liquid mobile phase and a solid stationary phase. A reverse-phase HPLC method would likely be effective for this compound, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). A UV detector would be suitable for detection, as the benzene ring is a strong chromophore. HPLC is used for both purity assessment and for preparative separation to isolate the pure compound from reaction byproducts.

Table 3: General Parameters for Chromatographic Analysis of this compound

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application |

| GC | Nonpolar or mid-polarity capillary column (e.g., DB-5, HP-5ms) | Inert gas (e.g., He, N₂, H₂) | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, reaction monitoring. |

| HPLC | Reverse-phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., at 254 nm) | Purity assessment, preparative purification. |

Calorimetric and Microscopic Techniques for Mesomorphic Property Examination

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are used to measure thermal transitions in a material, such as melting point, boiling point, and glass transitions. These techniques are also fundamental for identifying and characterizing mesomorphic, or liquid crystalline, phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.

To investigate whether this compound exhibits any mesomorphic behavior, a sample would be heated and cooled in a DSC instrument while monitoring the heat flow. The appearance of additional, small-energy peaks between the melting and clearing points (the transition to an isotropic liquid) could indicate the presence of one or more liquid crystal phases.

Polarized Optical Microscopy (POM) would be used in conjunction with DSC. By observing a thin film of the sample between crossed polarizers while heating and cooling, the formation of birefringent textures characteristic of specific liquid crystal phases (e.g., nematic, smectic) could be identified.

No studies describing the mesomorphic properties or the examination of this compound by calorimetric or microscopic techniques are currently available in the surveyed literature.

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Routes

A primary focus of future research will be the development of more environmentally benign and efficient methods for synthesizing 1,2-Dibromo-4-(trifluoromethoxy)benzene and its derivatives. Traditional synthetic approaches often rely on harsh conditions and hazardous reagents. For instance, classical electrophilic aromatic bromination may use liquid bromine with a Lewis acid catalyst, while older trifluoromethoxylation methods involved highly toxic and thermally labile reagents. nih.govresearchgate.net

Future green chemistry approaches will likely concentrate on several key areas:

Catalyst Innovation: Replacing stoichiometric Lewis acids in bromination with recyclable solid acid catalysts or developing catalytic systems that can perform direct C-H bromination with higher atom economy.

Safer Reagents: The development and adoption of safer trifluoromethoxylation reagents are crucial. nih.gov Research into reagents that are more stable, less toxic, and can operate under milder conditions will be a significant trend. nih.gov

Process Optimization: Minimizing solvent use, employing less hazardous solvents, and designing processes that operate at lower temperatures to reduce energy consumption are central tenets of green chemistry that will be applied to the synthesis of this compound. researchgate.net

Expansion of Cross-Coupling Chemistry to Novel Coupling Partners and Catalytic Systems

The two bromine atoms on this compound make it an ideal substrate for sequential and regioselective cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to build molecular complexity. nih.gov A major emerging trend is the expansion of this chemistry beyond conventional coupling partners and catalysts.

Future research will likely explore:

Novel Coupling Partners: Moving beyond the well-established use of boronic acids and stannanes to include a wider array of organometallic and non-organometallic reagents. nih.govacs.orgrug.nl This includes organosilicon, organozinc, and organolithium compounds, which offer different reactivity profiles and functional group tolerance. rug.nl The ability to use more readily available or easily prepared coupling partners would significantly enhance synthetic efficiency.

Advanced Catalytic Systems: The design of next-generation palladium, nickel, or copper catalysts with higher turnover numbers, broader substrate scope, and enhanced stability is a continuous goal. nih.govnih.gov This includes the development of catalysts that can operate at low loadings, at room temperature, and are resistant to deactivation, making processes more economical and sustainable. Research into ligands that can precisely control regioselectivity in the sequential coupling of the two C-Br bonds will be particularly important.

Three-Component Reactions: The development of palladium-catalyzed three-component coupling reactions involving arynes, halides, and a third component represents a sophisticated strategy to rapidly increase molecular complexity from simple precursors. mdpi.com

Table 1: Potential Expansion of Cross-Coupling Partners for this compound This table is interactive. Click on the headers to sort.

| Coupling Partner Class | Specific Examples | Key Advantages | Relevant Coupling Reaction |

|---|---|---|---|

| Organoboron | Alkylboronic acids, Boronic esters | High functional group tolerance, low toxicity | Suzuki-Miyaura |

| Organosilicon | Aryl/alkenylsilanes | Stability, low toxicity, readily available | Hiyama-Denmark |

| Organozinc | Aryl/alkylzinc halides | High reactivity, mild reaction conditions | Negishi |

| Organolithium | Aryl/alkyllithiums | High reactivity, direct C-H metallation access | Direct Catalytic Coupling |

| Organomagnesium | Grignard reagents | Readily available, high reactivity | Kumada |

| Amines/Amides | Anilines, secondary amines, amides | Direct C-N bond formation | Buchwald-Hartwig |

Investigation of Unexplored Reactivity Pathways and Synthetic Transformations

While cross-coupling reactions are the dominant application, the unique arrangement of substituents in this compound offers opportunities for discovering novel reactivity. Future work will aim to move beyond the predictable functionalization of the carbon-bromine bonds.

Key areas for investigation include:

Regiodivergent Reactions: Developing methods to selectively activate one of the two C-Br bonds without relying on statistical mixtures or slight electronic differences. This could involve sterically demanding catalysts or directed ortho-metalation strategies.

C-H Functionalization: Exploring the direct functionalization of the C-H bonds on the aromatic ring. The electronic influence of the trifluoromethoxy and bromine substituents could be harnessed to direct C-H activation reactions, providing access to even more complex substitution patterns.

Benzyne (B1209423) Chemistry: Using the dibromo precursor to generate a trifluoromethoxy-substituted benzyne intermediate. This highly reactive species can participate in a variety of cycloaddition and nucleophilic addition reactions, opening pathways to complex polycyclic and highly substituted aromatic systems. tcichemicals.com

Photochemical and Electrochemical Methods: Investigating light- or electricity-driven transformations that could offer unique selectivity and reactivity compared to traditional thermal methods. These techniques can often proceed under very mild conditions and can access high-energy intermediates not available through other means.

Design of Next-Generation Advanced Materials Based on Trifluoromethoxylated Dibromobenzenes

The trifluoromethoxy group is known to confer desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics to molecules. nih.gov These attributes make this compound an attractive building block for the design of next-generation advanced materials.

Emerging trends in this area include:

Fluorinated Polymers: Utilizing the dibromo functionality as a monomer for step-growth polymerization reactions (e.g., Suzuki polymerization) to create novel fluoropolymers. These materials could exhibit enhanced thermal stability, low dielectric constants, and hydrophobicity, making them suitable for applications in electronics, coatings, and membranes.

Liquid Crystals: Incorporating the trifluoromethoxyphenyl motif into the core structure of liquid crystal molecules. The -OCF3 group can significantly influence the mesophase behavior, dielectric anisotropy, and other key properties of liquid crystalline materials used in display technologies. tcichemicals.com

Organic Electronics: Serving as a precursor for organic semiconductors, emitters for OLEDs, or components of dye-sensitized solar cells. The strong electron-withdrawing nature of the trifluoromethoxy group can be used to tune the HOMO/LUMO energy levels of conjugated organic molecules, which is critical for their performance in electronic devices. researchgate.net

Table 2: Potential Applications in Advanced Materials This table is interactive. Click on the headers to sort.

| Material Class | Role of this compound | Key Properties Conferred by -OCF3 Group | Potential Applications |

|---|---|---|---|

| Fluoropolymers | Monomer for polymerization via cross-coupling | Thermal stability, chemical resistance, hydrophobicity | High-performance coatings, electronic insulators, membranes |

| Liquid Crystals | Core structural unit | Modified mesophase behavior, dielectric anisotropy | Advanced display technologies (LCDs) |

| Organic Semiconductors | Building block for conjugated systems | Tunable electronic energy levels (HOMO/LUMO) | Organic field-effect transistors (OFETs), sensors |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering significant advantages in safety, efficiency, and scalability. nih.govnjbio.comeuropa.eu The synthesis and functionalization of this compound are particularly well-suited for this technological shift.

Future integration will focus on:

Enhanced Safety: Many reactions involving fluorinated compounds or organometallic reagents can be highly exothermic or involve hazardous intermediates. njbio.com Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. njbio.comeuropa.eu

Scalability and Reproducibility: Flow chemistry allows for seamless scaling from laboratory research to industrial production by simply extending the run time, rather than re-engineering large-scale batch reactors. nih.gov This provides greater consistency and control over reaction parameters.

Access to Unstable Intermediates: The ability to generate and immediately consume highly reactive or unstable species (like organolithium reagents or benzynes) in a continuous stream enhances safety and can lead to higher yields and purities. njbio.com

Automated Synthesis: Coupling flow reactors with automated control systems and robotic platforms will enable the rapid synthesis of libraries of derivatives based on the this compound scaffold. This high-throughput approach can accelerate the discovery of new drug candidates and materials by systematically exploring a wide range of chemical space.

Q & A

Q. What are the optimal synthetic routes for 1,2-Dibromo-4-(trifluoromethoxy)benzene, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via electrophilic aromatic substitution or halogenation of precursor aromatic systems. Key steps include:

- Halogenation: Bromination of 4-(trifluoromethoxy)benzene using Br₂ in the presence of FeBr₃ as a catalyst under controlled temperatures (40–60°C) .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >98% purity (GC analysis) .

- Alternative Routes: Aryne intermediates generated via dehydrohalogenation of brominated precursors (e.g., using LDA at -100°C to -75°C) enable regioselective functionalization .

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: The trifluoromethoxy group (-OCF₃) appears as a singlet at δ ~4.3–4.5 ppm in ¹⁹F NMR. Aromatic protons resonate as doublets (J = 8–10 Hz) due to coupling with adjacent bromine atoms .

- Mass Spectrometry (LRMS): Molecular ion peak at m/z 319.90 (M⁺) with fragmentation patterns confirming Br and -OCF₃ substituents .

- HPLC: Retention time (~12.5 min) on a C18 column (methanol/water 70:30) validates purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal: Halogenated waste must be segregated and treated via incineration or specialized halogen waste services .

- Spill Management: Absorb with inert material (vermiculite) and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing trifluoromethoxy (-OCF₃) and bromine groups direct electrophilic substitution to the meta and para positions. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

- Catalyst System: Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C achieves >90% yield for biaryl products .

- Substrate Scope: Reactivity with heteroarenes (imidazoles, pyridines) is enhanced due to the electron-deficient aryl bromide .

Q. What are the challenges in analyzing conflicting solubility data for this compound?

Methodological Answer: Discrepancies in reported solubility (e.g., in ethanol vs. DCM) arise from:

Q. How can this compound serve as a precursor for fluorinated bioactive molecules?

Methodological Answer:

- Antifungal Agents: Replace bromine with triazole via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to target fungal CYP51 enzymes .

- Anticancer Scaffolds: Suzuki coupling with boronic acids yields derivatives inhibiting topoisomerase II (IC₅₀ = 0.8–2.3 µM) .

- Metabolic Stability: The -OCF₃ group reduces oxidative metabolism, enhancing pharmacokinetic profiles in rodent models .

Q. What computational methods predict regioselectivity in its reactions?

Methodological Answer:

Q. How to resolve contradictions in reported boiling points (e.g., 175.3°C vs. 185°C)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.